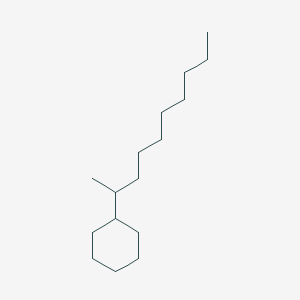

(1-Methylnonyl)cyclohexane

Description

(1-Methylnonyl)cyclohexane is a branched alkylcyclohexane derivative featuring a cyclohexane ring substituted with a 1-methylnonyl group (C₁₀H₂₁).

Properties

CAS No. |

13151-73-0 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

decan-2-ylcyclohexane |

InChI |

InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |

InChI Key |

XMDXQLIFVIVRKI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)C1CCCCC1 |

Canonical SMILES |

CCCCCCCCC(C)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of (1-Methylnonyl)cyclohexane and structurally related compounds, based on experimental data and trends from the provided evidence:

*Estimated values based on trends from shorter-chain analogs .

Key Observations:

Boiling Point: The long 1-methylnonyl chain in this compound increases its boiling point significantly compared to methylcyclohexane (Δ~180°C) due to stronger van der Waals interactions .

Hydrophobicity: Unlike cyclohexanemethanol, which has a polar hydroxymethyl group, this compound’s non-polar alkyl chain renders it insoluble in water, akin to methylcyclohexane .

Density: The density of this compound is comparable to methylcyclohexane but lower than oxygenated derivatives like 1-methylcyclohexanol .

Chemical Reactivity and Conformational Analysis

- Stability and Conformation: Bulky alkyl substituents on cyclohexane (e.g., 1-methylnonyl) favor equatorial conformations to minimize steric strain, as seen in 1-methylcyclohexane derivatives . This conformational preference enhances thermal stability, making this compound less reactive in substitution reactions compared to smaller cycloalkanes.

- Reactivity: Unlike cyclohexene (C₆H₁₀), which undergoes addition reactions due to its double bond, this compound is inert under standard conditions, similar to methylcyclohexane .

Functional Comparisons

- Solvent Performance: Methylcyclohexane is widely used as a non-polar solvent in laboratories and industries . This compound’s higher molecular weight and boiling point suggest utility in high-temperature processes, though its viscosity may limit miscibility with very non-polar solutes.

- Self-Assembly Potential: Cyclohexane-based gelators (e.g., compound 39 in ) demonstrate that alkyl chain length influences gelation properties. The 1-methylnonyl group could enhance self-assembly in non-polar media, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.